N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Overview
Description
N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide is a compound with the molecular formula C14H15ClN4O3. It is a solid substance used primarily in proteomics research . The compound contains a benzamide core substituted with an oxadiazole ring and a chloromethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydrazine hydrate under acidic conditions to form the 1,2,4-oxadiazole ring.
Introduction of the chloromethyl group: The oxadiazole intermediate is then chloromethylated using chloromethyl methyl ether or similar reagents.
Coupling with benzamide: The chloromethylated oxadiazole is then coupled with a benzamide derivative under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:
Substitution reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups on the benzamide or oxadiazole rings.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in proteomics research to study protein interactions and functions. It can be used as a probe to label and identify specific proteins in complex biological samples.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts. This interaction can affect the function of the target protein and alter cellular pathways .
Comparison with Similar Compounds
N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide can be compared with other similar compounds, such as:
- 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-pyridinylmethyl)benzamide
- N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide
- 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide
These compounds share the oxadiazole and benzamide core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.
Properties
IUPAC Name |
N-(2-acetamidoethyl)-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-9(20)16-6-7-17-14(21)11-4-2-10(3-5-11)13-18-12(8-15)22-19-13/h2-5H,6-8H2,1H3,(H,16,20)(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQAHVFRECYKDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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